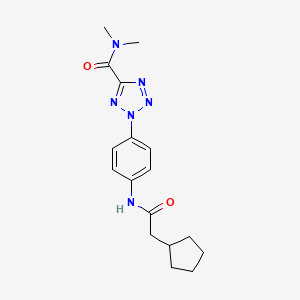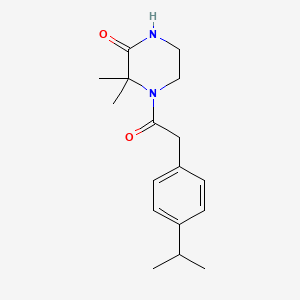![molecular formula C17H19N5OS B2932200 4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thieno[3,2-d]pyrimidine CAS No. 2310205-42-4](/img/structure/B2932200.png)
4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thieno[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thieno[3,2-d]pyrimidine is a complex organic compound belonging to the class of thienopyrimidines. Known for its extensive range of applications in scientific research and industry, this compound has garnered attention due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic routes and reaction conditions: The synthesis of 4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thieno[3,2-d]pyrimidine generally involves multi-step processes that include the formation of various intermediates. Typically, the process starts with the preparation of 6-methylpyrimidin-4-yl chloride, which then undergoes nucleophilic substitution with a suitable alcohol to form 6-methylpyrimidin-4-yloxymethyl ether. Subsequently, this ether reacts with piperidin-4-ylamine under controlled conditions to yield 4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl intermediate. Finally, the thieno[3,2-d]pyrimidine moiety is introduced through a coupling reaction, often involving a palladium-catalyzed cross-coupling reaction under inert atmosphere.
Industrial production methods: In an industrial setting, the production of this compound may be streamlined using automated synthesizers and optimized reaction conditions to achieve higher yields and purity. Efficient purification techniques, such as crystallization or chromatography, are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of reactions it undergoes: 4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thieno[3,2-d]pyrimidine can undergo a variety of chemical reactions including oxidation, reduction, and substitution reactions.
Common reagents and conditions used in these reactions:
Oxidation: Reactions are often conducted using oxidizing agents such as potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or chemical reductants such as sodium borohydride.
Substitution: Substitution reactions typically involve nucleophilic or electrophilic reagents under controlled temperature and pressure conditions.
Major products formed from these reactions: The products depend on the type of reaction but can include various modified thienopyrimidines, piperidine derivatives, and other functionalized organic molecules.
Applications De Recherche Scientifique
4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thieno[3,2-d]pyrimidine has numerous applications across various fields:
Chemistry: Utilized as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with various biological targets.
Medicine: Explored for its therapeutic properties, potentially as an anti-inflammatory, antiviral, or anticancer agent.
Industry: Used in the development of materials with specific electronic, optical, or mechanical properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, often enzymes or receptors, leading to modulation of biochemical pathways. For instance, it may inhibit a particular enzyme or bind to a receptor, thereby altering cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
Compared to other thienopyrimidines and related compounds, 4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thieno[3,2-d]pyrimidine stands out due to its unique substituent pattern and chemical properties. Similar compounds include thieno[3,2-d]pyrimidine derivatives with different functional groups, such as 4-(4-(((6-Chloropyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thieno[3,2-d]pyrimidine and 4-(4-(((6-Fluoropyrimidin-4-yl)oxy)methyl)piperidin-1-yl)thieno[3,2-d]pyrimidine, which may exhibit different reactivity and biological activities.
This comprehensive overview provides a detailed look into this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
4-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-12-8-15(20-10-18-12)23-9-13-2-5-22(6-3-13)17-16-14(4-7-24-16)19-11-21-17/h4,7-8,10-11,13H,2-3,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWSUXAFRQZZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC=NC4=C3SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-isobutyl-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2932121.png)


![3,4-dimethyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2932125.png)
![5-phenyl-4,17-dithia-2,8-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,5,11(16)-tetraen-9-one](/img/structure/B2932126.png)

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2932128.png)


![1-(2-Methoxybenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine](/img/structure/B2932132.png)

![Methyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2932134.png)
![N-[(2,4-dimethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2932135.png)
![3-(2-methoxyethyl)-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2932138.png)
